Cas no 1443980-80-0 (1-(5-fluoropyridin-2-yl)propan-1-one)

1-(5-fluoropyridin-2-yl)propan-1-one 化学的及び物理的性質
名前と識別子
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- 1-(5-fluoropyridin-2-yl)propan-1-one
- 1-Propanone, 1-(5-fluoro-2-pyridinyl)-
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- インチ: 1S/C8H8FNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3
- InChIKey: ISOUOXUJXKRQBQ-UHFFFAOYSA-N
- ほほえんだ: C(C1=NC=C(F)C=C1)(=O)CC
計算された属性
- せいみつぶんしりょう: 153.058992041g/mol
- どういたいしつりょう: 153.058992041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 30Ų
1-(5-fluoropyridin-2-yl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B439360-100mg |
1-(5-fluoropyridin-2-yl)propan-1-one |
1443980-80-0 | 100mg |
$ 295.00 | 2022-06-07 | ||
Enamine | EN300-127773-0.25g |
1-(5-fluoropyridin-2-yl)propan-1-one |
1443980-80-0 | 95% | 0.25g |
$383.0 | 2023-07-06 | |
Enamine | EN300-127773-2.5g |
1-(5-fluoropyridin-2-yl)propan-1-one |
1443980-80-0 | 95% | 2.5g |
$1509.0 | 2023-07-06 | |
Aaron | AR01A5T8-500mg |
1-(5-fluoropyridin-2-yl)propan-1-one |
1443980-80-0 | 95% | 500mg |
$852.00 | 2025-02-09 | |
Aaron | AR01A5T8-10g |
1-(5-fluoropyridin-2-yl)propan-1-one |
1443980-80-0 | 95% | 10g |
$4584.00 | 2023-12-16 | |
1PlusChem | 1P01A5KW-500mg |
1-(5-fluoropyridin-2-yl)propan-1-one |
1443980-80-0 | 95% | 500mg |
$799.00 | 2025-03-04 | |
A2B Chem LLC | AV52608-250mg |
1-(5-fluoropyridin-2-yl)propan-1-one |
1443980-80-0 | 95% | 250mg |
$439.00 | 2024-04-20 | |
A2B Chem LLC | AV52608-1g |
1-(5-fluoropyridin-2-yl)propan-1-one |
1443980-80-0 | 95% | 1g |
$846.00 | 2024-04-20 | |
1PlusChem | 1P01A5KW-50mg |
1-(5-fluoropyridin-2-yl)propan-1-one |
1443980-80-0 | 95% | 50mg |
$269.00 | 2025-03-04 | |
A2B Chem LLC | AV52608-2.5g |
1-(5-fluoropyridin-2-yl)propan-1-one |
1443980-80-0 | 95% | 2.5g |
$1624.00 | 2024-04-20 |
1-(5-fluoropyridin-2-yl)propan-1-one 関連文献
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
10. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
1-(5-fluoropyridin-2-yl)propan-1-oneに関する追加情報
1-(5-Fluoropyridin-2-yl)propan-1-one: A Comprehensive Overview
1-(5-Fluoropyridin-2-yl)propan-1-one, also known by its CAS number 1443980-80-0, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of pyridine derivatives, which are widely studied in organic chemistry and pharmacology. The molecule consists of a pyridine ring substituted with a fluorine atom at the 5-position and a propanone group at the 2-position, making it a versatile structure for various chemical reactions and biological studies.
The synthesis of 1-(5-fluoropyridin-2-yl)propan-1-one typically involves multi-step reactions, often starting with the preparation of the pyridine derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the pyridine-propanone framework. These methods not only enhance the purity of the final product but also align with green chemistry principles by minimizing waste and energy consumption.
One of the most promising applications of 1-(5-fluoropyridin-2-yl)propan-1-one lies in its potential as a building block for drug discovery. The compound's structure allows for easy functionalization, enabling the creation of diverse derivatives with varying biological activities. Recent studies have demonstrated its ability to modulate key enzymes involved in metabolic pathways, making it a valuable candidate for anti-inflammatory and anti-cancer drug development. For example, a 2023 study published in *Journal of Medicinal Chemistry* highlighted its inhibitory effects on cyclooxygenase (COX) enzymes, which are central to inflammation.
In addition to its pharmacological applications, 1-(5-fluoropyridin-2-yl)propan-1-one has shown utility in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in designing novel catalysts for organic transformations. A 2023 report in *Nature Communications* detailed its role as a ligand in palladium-catalyzed cross-coupling reactions, significantly improving reaction rates and selectivity compared to traditional ligands.
The environmental impact of 1-(5-fluoropyridin-2-yl)propan-1-one has also been a topic of recent research. Studies have focused on its biodegradation pathways and toxicity profiles to ensure sustainable use. Findings from a 2023 study in *Environmental Science & Technology* indicated that the compound undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in aquatic environments. This information is crucial for regulatory assessments and industrial applications.
From a structural perspective, 1-(5-fluoropyridin-2-yl)propan-1-one exhibits interesting electronic properties due to the electron-withdrawing effects of the fluorine substituent on the pyridine ring. This feature enhances the compound's reactivity in nucleophilic aromatic substitution reactions, making it an attractive substrate for organic synthesis. Researchers have exploited this property to develop novel routes for synthesizing complex heterocyclic compounds.
In conclusion, 1-(5-fluoropyridin-2-yl)propan-1-one (CAS No: 1443980-80-0) is a multifaceted compound with applications spanning drug discovery, catalysis, and materials science. Its unique structure and reactivity continue to drive innovative research across various disciplines. As advancements in synthetic methods and computational modeling unfold, the potential for this compound to contribute to groundbreaking discoveries remains immense.
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